![molecular formula C21H21FN4O4S B6485209 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide CAS No. 922462-77-9](/img/structure/B6485209.png)
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
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Overview
Description
The compound is a derivative of oxadiazole, a heterocyclic compound. Oxadiazole derivatives are known for their broad range of chemical and biological properties . They are an important class of heterocyclic compounds, with a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including this compound, is characterized by a five-membered ring that contains two carbons, one oxygen atom, and two nitrogen atoms . The presence of these atoms and the arrangement of the bonds contribute to the unique properties of these compounds.Scientific Research Applications
- Studies have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Further research is needed to understand its precise mechanisms and potential clinical applications .
- Investigations have focused on its impact in animal models of inflammation, such as arthritis or colitis. Understanding its mode of action could lead to novel anti-inflammatory therapies .
- Researchers have explored its potential in neurodegenerative diseases like Alzheimer’s or Parkinson’s. However, more preclinical and clinical studies are necessary .
- The combination of lanthanum, chiral BINOL, TFP, and cumene hydroperoxide provides excellent enantioselectivities in the formation of epoxy ketones .
- Its sulfonyl group and piperidine ring make it suitable for labeling or affinity-based studies in proteomics and drug discovery .
Anticancer Properties
Anti-inflammatory Activity
Neuroprotective Effects
Epoxidation Catalyst
Chemical Biology Probes
Structure-Activity Relationship (SAR) Studies
Future Directions
Oxadiazole derivatives, including this compound, have a broad range of chemical and biological properties, making them a promising area for future research . They have potential applications in the development of new drugs, particularly due to their reported antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .
Mechanism of Action
Target of Action
It’s known that compounds with a 1,3,4-oxadiazole core, like ccg-307963, often exhibit a broad range of biological activities .
Mode of Action
It’s known that ccg-1423, a compound similar to ccg-307963, acts downstream of rho and blocks sreL-driven transcription stimulated by Gα12Q231L, Gα13Q226L, RhoA-G14V, and RhoC-G14V
Biochemical Pathways
Compounds with a 1,3,4-oxadiazole core are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, it’s likely that CCG-307963 may affect multiple biochemical pathways.
Result of Action
It’s known that ccg-1423, a compound similar to ccg-307963, displays activity in several in vitro cancer cell functional assays
properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c1-14-2-8-18(9-3-14)31(28,29)26-12-10-15(11-13-26)19(27)23-21-25-24-20(30-21)16-4-6-17(22)7-5-16/h2-9,15H,10-13H2,1H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXSVESTVCDFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide |
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